An In-depth Technical Guide to 1,2,4-Benzenetriol: Chemical Properties and Structure
An In-depth Technical Guide to 1,2,4-Benzenetriol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is a significant aromatic organic compound and a metabolite of benzene (B151609).[1][2] Its structure, featuring three hydroxyl groups on a benzene ring, imparts notable reactivity and biological activity.[3] This guide provides a comprehensive overview of the chemical properties and structural features of 1,2,4-benzenetriol, with a focus on data relevant to researchers in the fields of chemistry, toxicology, and pharmacology. The compound's role in inducing oxidative stress and its implications for drug development are also explored.[4][5]
Chemical and Physical Properties
1,2,4-Benzenetriol is a gray to white crystalline solid that is freely soluble in water and other polar solvents.[6][7] It is known to be sensitive to air and light, often darkening upon exposure.[2][6]
Table 1: Physical and Chemical Properties of 1,2,4-Benzenetriol
| Property | Value | Reference(s) |
| IUPAC Name | Benzene-1,2,4-triol | |
| Synonyms | Hydroxyhydroquinone, 1,2,4-Trihydroxybenzene | |
| CAS Number | 533-73-3 | |
| Molecular Formula | C₆H₆O₃ | |
| Molecular Weight | 126.11 g/mol | |
| Appearance | Colorless to light yellow or gray solid/powder | [4][6] |
| Melting Point | 140-141 °C (sublimes) | [6] |
| Boiling Point | 165 °C at 4 Torr; 334.5 °C at 760 mmHg | [7] |
| Solubility | Freely soluble in water, alcohol, ether, ethyl acetate (B1210297). Slightly soluble in chloroform (B151607) and carbon disulfide.[6] | [6] |
| pKa (Predicted) | 9.58 ± 0.10 | [6] |
| Density | 1.45 - 1.5 g/cm³ | [6][7] |
Molecular Structure and Spectroscopic Data
The structure of 1,2,4-benzenetriol consists of a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 4. This arrangement of substituents leads to a specific pattern of reactivity and distinct spectroscopic signatures.
Table 2: Spectroscopic Data for 1,2,4-Benzenetriol
| Spectroscopic Technique | Data | Reference(s) |
| ¹H NMR | In D₂O at 298K, pH 7.4: δ 6.349 (1H), 6.488 (1H), 6.799 (1H) ppm. | |
| ¹³C NMR | In D₂O at 298K, pH 7.4: δ 106.699, 109.541, 119.758, 140.144, 147.760, 152.239 ppm. | |
| FT-IR (KBr Pellet) | Major peaks indicative of O-H and C-O stretching and aromatic C-H and C=C bending. | |
| UV-Vis | UV-Vis spectra are available in spectral databases. | [1] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 126. Fragmentation involves the loss of CO and other small neutral molecules. | [4] |
Experimental Protocols
Synthesis of 1,2,4-Benzenetriol via Hydrolysis of 1,2,4-Triacetoxybenzene (B1630906)
This protocol is adapted from a known synthetic method.[1]
Materials:
-
1,2,4-Triacetoxybenzene
-
Methanol
-
Deionized water
-
12 N Hydrochloric acid
-
Ethyl acetate
-
Sodium bicarbonate (solid)
-
Activated charcoal
Procedure:
-
Combine 670 g of 1,2,4-triacetoxybenzene with 2.5 L of methanol, 1.5 L of deionized water, and 22 mL of 12 N hydrochloric acid in a suitable reaction vessel.
-
Heat the mixture at reflux for 7 hours.
-
Allow the reaction mixture to cool to room temperature over a period of 14 hours.
-
Remove the solvent under reduced pressure to obtain a brown solid.
-
Add 2 L of ethyl acetate to the solid and heat to dissolve.
-
Add 200 g of solid sodium bicarbonate and 20 g of activated charcoal to the solution.
-
Heat the solution to boiling for 30 minutes.
-
Allow the solution to cool to approximately 45 °C.
-
Filter the hot solution to remove the solids and wash the filter cake with an additional 400 mL of ethyl acetate.
-
Evaporate the filtrate to dryness under reduced pressure to yield 1,2,4-benzenetriol as a pale orange solid.
-
Dry the product under vacuum. The expected yield is approximately 98%.
-
Further purification can be achieved by recrystallization from ethyl acetate if necessary.
Analysis of 1,2,4-Benzenetriol by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the reverse-phase HPLC analysis of 1,2,4-benzenetriol.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile (B52724) and water
-
Phosphoric acid or formic acid
-
1,2,4-Benzenetriol standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of 1,2,4-benzenetriol in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing 1,2,4-benzenetriol in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the 1,2,4-benzenetriol peak based on its retention time compared to the standard. Quantify the amount of 1,2,4-benzenetriol in the sample by constructing a calibration curve from the peak areas of the standards.
Biological Activity and Signaling Pathways
1,2,4-Benzenetriol is a known metabolite of benzene and is implicated in its myelotoxicity and leukemogenicity.[5] Its toxicity is largely attributed to its ability to undergo autoxidation, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[5] These ROS can induce cellular damage, including DNA strand breaks and oxidative damage to DNA bases.[4]
Caption: ROS-Mediated Genotoxicity of 1,2,4-Benzenetriol.
Experimental and Logical Workflows
The assessment of the genotoxic potential of chemicals like 1,2,4-benzenetriol follows a structured workflow, often involving a battery of in vitro and in vivo tests.
Caption: Workflow for Genotoxicity Assessment.
Conclusion
1,2,4-Benzenetriol is a compound of significant interest due to its unique chemical properties and biological activities. Its role as a benzene metabolite and its capacity to induce oxidative stress and genotoxicity make it a crucial molecule for study in toxicology and drug development. A thorough understanding of its chemistry, as outlined in this guide, is essential for researchers working with this compound and for the accurate assessment of its potential risks and applications. The provided experimental protocols offer a starting point for the synthesis and analysis of 1,2,4-benzenetriol, facilitating further research into its properties and mechanisms of action.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1,2,4-Benzenetriol [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,4-Benzenetriol(533-73-3) IR Spectrum [chemicalbook.com]
- 5. 1,2,4-Benzenetriol [webbook.nist.gov]
- 6. Separation of 1,2,4-Benzenetriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 1,2,4-Benzenetriol [webbook.nist.gov]
